molecular formula C8H6BrF3O B1273612 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene CAS No. 402-10-8

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

Cat. No. B1273612
CAS RN: 402-10-8
M. Wt: 255.03 g/mol
InChI Key: OWUAHASLKZBQTD-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound that features a bromine atom and a trifluoromethyl group attached to a benzene ring, which also contains a methoxy substituent. This structure suggests potential reactivity in organic synthesis, particularly in reactions involving the bromine atom, which could act as a leaving group or participate in electrophilic aromatic substitution reactions.

Synthesis Analysis

The synthesis of halogenated aromatic compounds similar to 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene often involves the selective halogenation of benzene derivatives. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used to synthesize the compound , possibly by starting with a methoxy-substituted benzene and introducing the bromine and trifluoromethyl groups through halogenation and trifluoromethylation reactions, respectively.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be characterized by techniques such as X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has been elucidated, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Although the compound of interest is not a bismuth derivative, the presence of bromine and methoxy groups on the benzene ring would similarly influence its geometry and electronic properties.

Chemical Reactions Analysis

Halogenated aromatic compounds participate in various chemical reactions. The presence of a bromine atom on the benzene ring makes it susceptible to nucleophilic aromatic substitution, as seen in the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols . The methoxy group could also influence the reactivity of the bromine atom, as observed in the regioselective O-demethylation of aryl methyl ethers . These reactions highlight the potential of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene would be influenced by its substituents. The trifluoromethyl group is known to be electron-withdrawing, which could affect the compound's boiling point, density, and solubility. The methoxy group, being an electron-donating substituent, might counterbalance some of these effects. The exact properties would need to be determined experimentally, but insights can be gained from related compounds, such as the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, which show how substituents affect the packing and stability of molecules in the solid state .

Scientific Research Applications

1. Applications in Steric Pressure Analysis and Metalation Studies

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is studied in the context of analyzing steric pressure effects in chemical reactions. For instance, Schlosser et al. (2006) examined the role of the trifluoromethyl group in exerting steric pressure, affecting the reaction pathways in metalation processes, such as the selective deprotonation at bromo(trifluoromethyl)quinoline positions (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

2. Involvement in X-ray Crystallographic Analysis

The compound has been utilized in X-ray crystallographic studies to elucidate the structure and stereochemistry of related chemical entities. Li et al. (1995) demonstrated the use of a similar bromo-methoxy compound in analyzing molecular structures and isomerization processes (Li, Lundquist, Soubbotin, & Stomberg, 1995).

3. Role in Electrogenic Nickel Catalysis

Esteves et al. (2007) researched the use of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene derivatives in radical cyclisation processes to form tetrahydrofuran derivatives, utilizing electrogenerated nickel(I) catalysis (Esteves, Ferreira, & Medeiros, 2007).

4. Functionalization in Organic Synthesis

The compound and its derivatives are frequently used in organic synthesis, particularly in functionalization reactions. Dmowski & Piasecka-Maciejewska (1998) explored the regioselective metalation and subsequent transformations of related trifluoromethyl benzene compounds, highlighting the versatility of these compounds in synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

5. Use in Electrochemical Bromination

Kulangiappar et al. (2014) studied the electrochemical bromination of similar methoxy toluene compounds, demonstrating the potential of these compounds in the selective bromination process (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Safety And Hazards

The compound “2-Bromo-1-methoxy-4-(trifluoromethyl)benzene” has a signal word of “Warning” according to its safety data sheet . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAHASLKZBQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373709
Record name 2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

CAS RN

402-10-8
Record name 2-bromo-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxybenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KR Romines, GA Freeman, LT Schaller… - Journal of medicinal …, 2006 - ACS Publications
Despite the progress of the past two decades, there is still considerable need for safe, efficacious drugs that target human immunodeficiency virus (HIV). This is particularly true for the …
Number of citations: 195 pubs.acs.org
Y Sawamura - (No Title), 2015 - nagoya.repo.nii.ac.jp
The electrophilic addition of a halogen to an olefin is one of the most powerful methods in organic synthesis. 1 The products of this reaction are synthetically valuable intermediates of …
Number of citations: 5 nagoya.repo.nii.ac.jp
DM Peacock - 2017 - search.proquest.com
The following dissertation discusses reactions of palladium complexes to form sp3 carbon–nitrogen bonds. Both stoichiometric reductive elimination reactions to form alkylamines from …
Number of citations: 4 search.proquest.com

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